molecular formula C23H33ClN2OS B2574886 1-(4-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide CAS No. 2034617-53-1

1-(4-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide

Cat. No. B2574886
CAS RN: 2034617-53-1
M. Wt: 421.04
InChI Key: FOWMXADYYODULG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H33ClN2OS and its molecular weight is 421.04. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Research and Antimicrobial Properties

1-(4-chlorophenyl)-N-{[1-(thian-4-yl)piperidin-4-yl]methyl}cyclopentane-1-carboxamide has been studied for its biological effects. Researchers have reported its ability to inhibit the growth of specific bacteria, fungi, and viruses. Additionally, it shows promise in reducing the toxicity of certain drugs. Moreover, this compound acts as an antioxidant, neutralizing reactive oxygen species and mitigating oxidative stress .

Plant Growth Regulation

The compound has applications in plant science. Specifically, (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol (another name for the same compound) functions as a plant growth retardant. When applied via a dipping method, it significantly reduces the growth of rice plants. This property makes it valuable for agricultural purposes .

Gibberellin Biosynthesis Inhibition

Studies have investigated the inhibitory sites of (E)-1-(4-chlorophenyl)-4,4-dimethyl-2-(1,2,4-triazol-1-yl)-1-penten-3-ol in gibberellin biosynthesis. Researchers found that it affects gibberellin metabolism in a cell-free system from Cucurbita maxima. Understanding its mode of action can inform crop management strategies .

properties

IUPAC Name

1-(4-chlorophenyl)-N-[[1-(thian-4-yl)piperidin-4-yl]methyl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H33ClN2OS/c24-20-5-3-19(4-6-20)23(11-1-2-12-23)22(27)25-17-18-7-13-26(14-8-18)21-9-15-28-16-10-21/h3-6,18,21H,1-2,7-17H2,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOWMXADYYODULG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)Cl)C(=O)NCC3CCN(CC3)C4CCSCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H33ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorophenyl)-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)cyclopentanecarboxamide

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